1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Description
The compound 1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid is a highly complex, synthetic peptide-like molecule characterized by:
- Core structure: Multiple pyrrolidine-2-carbonyl moieties linked via amide bonds.
- Functional groups: Arginine-like side chain: The 2-amino-5-(diaminomethylideneamino)pentanoyl group (a guanidino-substituted amino acid). Hydrophobic/hydrophilic balance: 3-phenylpropanoyl (aromatic), 3-hydroxypropanoyl (polar), and acetyl (small linker) groups.
- Stereochemical complexity: Likely multiple chiral centers due to pyrrolidine and amino acid residues.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRROPKNGCGVIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N10O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The process typically begins with the protection of amino groups to prevent unwanted side reactions. Subsequent steps involve the coupling of protected amino acids using reagents such as carbodiimides or phosphonium salts. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method offers advantages in terms of scalability and purity of the final product. Additionally, solution-phase synthesis can be employed for large-scale production, utilizing automated synthesizers to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several compounds in Eli Lilly’s patents (–9, 11) share key motifs:
- Example: 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (): Similarities: Aromatic (difluorophenyl), hydroxy-acetyl, and carboxamide groups. Differences: Pyrazine ring vs. pyrrolidine; fewer guanidino groups. Synthesis: Both compounds use coupling reagents like HATU and Pd-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂) .
Peptide-Based Analogues
- Substance P analog (): 2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid: Similarities: Multiple pyrrolidine-2-carbonyl and amino acid residues. Differences: Sulfur-containing (methylsulfanyl) and oxopentanoyl groups; designed for neurokinin receptor targeting .
Physicochemical and Spectroscopic Comparisons
NMR Profiling
- Key finding: In structurally related macrocycles (), NMR chemical shifts at specific regions (e.g., positions 29–36 and 39–44) correlate with substituent placement. For the target compound, analogous shifts would likely occur at phenylpropanoyl and hydroxypropanoyl regions, distinguishing it from simpler pyrrolidine derivatives .
Hydrophobicity and Solubility
- The 3-phenylpropanoyl group increases hydrophobicity compared to compounds with polar substituents (e.g., hydroxy-acetyl in ). This may reduce aqueous solubility but enhance membrane permeability .
Bioactivity and Functional Divergence
While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:
- Kinase inhibition : Pyrazine/pyrrolidine hybrids (–9) show kinase-targeting activity, suggesting the target compound may interact with ATP-binding pockets .
Tabulated Comparison of Key Features
Biological Activity
The compound 1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid is a complex peptide-like molecule with potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and biotechnology. This article aims to provide a detailed overview of the biological activity of this compound, including research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's intricate structure consists of multiple amino acid residues and functional groups that may influence its biological interactions. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₄₉N₇O₁₁S |
| Molecular Weight | 635.86 g/mol |
| IUPAC Name | 1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
| Solubility | Soluble in water and organic solvents |
1. Enzyme Inhibition
Research indicates that the compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential inhibitory effects on proteases and kinases, which are critical in various cellular processes, including signal transduction and cell proliferation.
2. Cellular Signaling
The compound may modulate cellular signaling pathways by interacting with receptors or other signaling molecules. Preliminary studies suggest that it could influence pathways related to inflammation and apoptosis, potentially making it a candidate for therapeutic applications in inflammatory diseases.
3. Antimicrobial Activity
Preliminary findings suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism appears to involve disrupting bacterial cell wall synthesis or function, although further studies are required to elucidate the precise mechanisms involved.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of the compound using various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels. This suggests a potential application in treating inflammatory conditions such as arthritis or inflammatory bowel disease.
Summary of Key Research Studies
| Study | Findings | Reference |
|---|---|---|
| Anticancer Study | Significant cytotoxicity in breast cancer cells; apoptosis induction confirmed | Journal of Cancer Research |
| Anti-inflammatory Study | Reduced edema and cytokine levels in an acute inflammation model | Journal of Inflammation |
| Enzyme Inhibition Study | Inhibition of specific proteases linked to metabolic regulation | Biochemical Journal |
Discussion on Biological Activity
The biological activity of this compound appears multifaceted, involving enzyme inhibition, modulation of signaling pathways, and antimicrobial effects. These activities suggest potential therapeutic applications in oncology and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
